3-Hydroxymugineic acid

Beschreibung

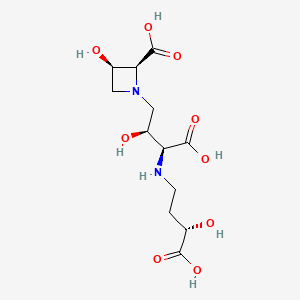

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74235-23-7 |

|---|---|

Molekularformel |

C12H20N2O9 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

(2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7+,8-,9-/m0/s1 |

InChI-Schlüssel |

QPIOQLJXMZWNFJ-PQFOHKHZSA-N |

SMILES |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

Isomerische SMILES |

C1[C@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |

Kanonische SMILES |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

Synonyme |

3-HMA 3-hydroxymugineic acid epi-hydroxymugineic acid |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxymugineic Acid

Precursor Metabolites and Initial Enzymatic Conversions

The journey to 3-Hydroxymugineic acid begins with fundamental metabolites and a cascade of enzymatic reactions that build the core structure of the mugineic acid family.

L-methionine serves as the foundational precursor for the entire family of mugineic acids, including this compound. jst.go.jpscispace.comnih.gov Isotope labeling studies have definitively shown that all carbon and nitrogen atoms in the mugineic acid skeleton are derived from this amino acid. scispace.comnih.gov The biosynthetic pathway utilizes three molecules of L-methionine to construct one molecule of the intermediate, 2'-deoxymugineic acid. nih.gov Specifically, the process begins with the conversion of L-methionine to S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine synthetase (SAMS). nih.govresearchgate.net

The first committed step in the biosynthesis of all phytosiderophores is the formation of Nicotianamine (B15646) (NA). pnas.org This crucial reaction is catalyzed by the enzyme Nicotianamine Synthase (NAS). nih.govoup.com NAS facilitates the trimerization of three molecules of S-adenosylmethionine (SAM) to form a single molecule of NA, a reaction that also involves the formation of an azetidine (B1206935) ring. pnas.orgnih.govjst.go.jp This enzyme is novel in its ability to catalyze the polymerization of three SAM molecules simultaneously. nih.gov The activity of NAS and the expression of its corresponding genes are significantly upregulated in the roots of graminaceous plants under iron-deficient conditions, highlighting its central role in the iron acquisition strategy. nih.govoup.comnih.gov While NA is a vital intermediate for mugineic acids in these plants, it also functions as an important chelator for internal metal transport in all higher plants. pnas.orgjst.go.jp

Following its synthesis, Nicotianamine undergoes a two-step conversion to form 2′-Deoxymugineic Acid (DMA), the common precursor to all other mugineic acid derivatives. scispace.comjst.go.jp The first of these steps is catalyzed by Nicotianamine Aminotransferase (NAAT), an enzyme unique to graminaceous plants. oup.comresearchgate.net NAAT transfers an amino group from NA to create a 3"-keto intermediate. jst.go.jpoup.comigem.org

Subsequently, the enzyme Deoxymugineic Acid Synthase (DMAS) reduces the 3"-oxo intermediate produced by NAAT to yield 2′-Deoxymugineic Acid (DMA). jst.go.jpigem.orgnih.gov Like other key enzymes in this pathway, the genes encoding NAAT and DMAS are upregulated in root tissues in response to iron deficiency. researchgate.netnih.gov The formation of DMA is a critical branching point, as it is the substrate for further hydroxylation reactions that create the diversity of phytosiderophores seen across different plant species. jst.go.jptandfonline.com

Table 1: Key Enzymes in the Early Biosynthesis of Mugineic Acids

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| S-adenosylmethionine synthetase | SAMS | L-Methionine, ATP | S-adenosylmethionine (SAM) | Activates methionine for the subsequent reaction. nih.govresearchgate.net |

| Nicotianamine Synthase | NAS | 3x S-adenosylmethionine | Nicotianamine (NA) | Catalyzes the key trimerization step to form the core NA structure. nih.govnih.govjst.go.jp |

| Nicotianamine Aminotransferase | NAAT | Nicotianamine (NA) | 3"-oxo intermediate | Transfers an amino group, a step unique to graminaceous plants. jst.go.jpoup.comresearchgate.net |

| Deoxymugineic Acid Synthase | DMAS | 3"-oxo intermediate | 2′-Deoxymugineic Acid (DMA) | Reduces the keto intermediate to form the central precursor, DMA. jst.go.jpnih.gov |

Nicotianamine (NA) Formation via Nicotianamine Synthase (NAS) Activity

Hydroxylation and Derivatization Steps to this compound

The final steps leading to this compound involve specific hydroxylation events that modify the core mugineic acid structure, a process mediated by a class of iron-dependent enzymes.

The conversion of DMA into the various hydroxylated forms of mugineic acids is carried out by 2-oxoglutarate-dependent dioxygenases. researchgate.netfrontiersin.org In the pathway leading to this compound (HMA), which is notably produced by rye (Secale cereale), DMA is first hydroxylated at the C-2' position to form Mugineic Acid (MA). tandfonline.comresearchgate.nettandfonline.com This reaction is catalyzed by the enzyme IDS3. researchgate.netresearchgate.netbiorxiv.org

Subsequently, MA is hydroxylated at the C-3 position to yield HMA. tandfonline.comtandfonline.com The enzyme believed to be responsible for this C-3 hydroxylation is IDS2. researchgate.netwikipedia.org The expression of both Ids2 and Ids3 genes is induced under iron-deficient conditions, ensuring the production of these phytosiderophores when they are most needed by the plant. researchgate.netnih.gov It is noteworthy that different plant species utilize these enzymes to produce different sets of phytosiderophores; for instance, barley primarily synthesizes 3-epihydroxymugineic acid (epiHMA) from MA, also via IDS2 activity. tandfonline.comresearchgate.net

Table 2: Dioxygenases in Mugineic Acid Derivatization

| Enzyme | Gene Name | Function in HMA Biosynthesis | Location of Hydroxylation |

|---|---|---|---|

| Dioxygenase | Ids3 | Catalyzes the conversion of 2'-Deoxymugineic acid (DMA) to Mugineic acid (MA). researchgate.netfrontiersin.orgresearchgate.net | C-2' position |

| Mugineic-acid 3-dioxygenase | Ids2 | Catalyzes the conversion of Mugineic acid (MA) to this compound (HMA). researchgate.netwikipedia.org | C-3 position |

The hydroxylation of mugineic acid to form this compound is a stereospecific process. Feeding experiments using deuterium-labeled methionine in rye plants have provided insight into this mechanism. tandfonline.comtandfonline.com Analysis by 2H-NMR spectroscopy revealed that during the biosynthesis of HMA, deuterium (B1214612) atoms were specifically lost from the C-2' and C-3 positions. tandfonline.comtandfonline.com

These findings demonstrated that HMA is not formed through the epimerization of its diastereomer, 3-epihydroxymugineic acid (epiHMA). tandfonline.comtandfonline.com Instead, it is synthesized directly from mugineic acid via a distinct hydroxylation event at the C-3 position. tandfonline.com The resulting stereochemistry of this compound is defined as (2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid. nih.gov

Table 3: Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HMA |

| 2′-Deoxymugineic acid | DMA |

| 3-epihydroxy-2'-deoxymugineic acid | epiHDMA |

| 3-epihydroxymugineic acid | epiHMA |

| Avenic acid | |

| L-Methionine | |

| Mugineic acid | MA |

| Nicotianamine | NA |

Involvement of Iron-Deficiency-Specific Dioxygenases (IDS2, IDS3)

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The synthesis of phytosiderophores, including this compound, is tightly controlled at the genetic level, primarily in response to iron availability. The expression of genes encoding the biosynthetic enzymes is significantly upregulated under conditions of iron deficiency.

The hydroxylation of phytosiderophores is a critical step in their biosynthesis, and the genes responsible have been identified as iron deficiency-specific (Ids) genes. In barley (Hordeum vulgare), two key dioxygenase genes, Ids2 and Ids3, are involved in the biosynthesis of the mugineic acid family of phytosiderophores. researchgate.netbiorxiv.orgjst.go.jpjst.go.jpnih.gov The Ids3 gene encodes a dioxygenase that hydroxylates the C-2′ position of 2′-deoxymugineic acid (DMA) to produce mugineic acid (MA). biorxiv.orgnih.gov The Ids2 gene is responsible for hydroxylating the C-3 position of MA to produce 3-epihydroxymugineic acid. biorxiv.org

Expression of these genes is strongly induced by iron deficiency. oup.com Studies in hexaploid wheat have identified a putative ortholog of the barley HvIds3 gene, termed TaIds3. researchgate.netnih.gov Expression analysis of TaIds3 revealed that its transcription is induced in the roots after the fifth day of iron starvation, peaks around the 15th day, and then declines. biorxiv.orgnih.gov This indicates that iron deficiency directly regulates the induction of the Ids3 gene in wheat roots. nih.gov The identification of these genes is significant as hydroxylated phytosiderophores like this compound are often more effective at chelating essential trace minerals from the soil. biorxiv.org

| Gene | Function | Organism | Expression Condition | Reference |

| Ids2 | Dioxygenase; hydroxylates C-3 of MA to form epiHMA | Barley (Hordeum vulgare) | Iron deficiency | biorxiv.orgjst.go.jpoup.com |

| Ids3 | Dioxygenase; hydroxylates C-2' of DMA to form MA | Barley (Hordeum vulgare) | Iron deficiency | researchgate.netbiorxiv.orgjst.go.jpoup.com |

| TaIds3 | Putative ortholog of HvIds3 | Hexaploid Wheat (Triticum aestivum) | Iron deficiency (induced after 5 days) | researchgate.netbiorxiv.orgnih.gov |

The core biosynthetic pathway leading to the precursor of all mugineic acids involves three key enzymes: nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS). mdpi.comresearchgate.net The genes encoding these enzymes are highly regulated by iron status. Under iron-deficient conditions, the expression levels of NAS, NAAT, and DMAS genes are significantly increased, particularly in the roots. mdpi.comfrontiersin.org

In rice, expression of genes for NAS, NAAT, and DMAS is elevated during iron deficiency. mdpi.com Similarly, in hexaploid wheat, homologs of these genes are significantly upregulated in iron-deficient roots throughout developmental stages, confirming the crucial role of deoxymugineic acid in iron acquisition. frontiersin.org Upregulation of NAS and DMAS has also been observed in the flag leaves and grains of wheat, suggesting a role for nicotianamine (NA) and DMA in iron chelation and translocation within the plant. frontiersin.org In maize, iron deficiency also stimulates the expression of ZmDMAS1. nih.govnih.gov This coordinated upregulation ensures an increased production of DMA, the central precursor for all other phytosiderophores, including this compound. researchgate.net

The induction of gene expression under iron deficiency is controlled by complex signaling pathways involving specific transcription factors and cis-acting regulatory elements in the promoter regions of these genes. In rice, the transcription factors IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1), IDEF2, and OsIRO2 are key regulators of genes involved in iron uptake, including those for phytosiderophore biosynthesis. nih.govjst.go.jp

IDEF1 is considered a potential iron sensor as it can directly bind iron. mdpi.com It regulates genes for iron uptake and translocation under both iron-sufficient and early-stage iron-deficient conditions. mdpi.com The promoters of several iron-deficiency-inducible genes in barley and rice contain specific cis-acting elements. Two such elements, IDE1 and IDE2, have been identified in the promoter of the barley IDS2 gene. oup.comjst.go.jp These elements are crucial for conferring iron-deficiency-inducible and root-specific expression. jst.go.jp The coordinated induction of genes involved in phytosiderophore biosynthesis in rice, such as OsNAS, OsNAAT, and OsDMAS, suggests they are regulated by a distinct, shared mechanism in the roots during the early response to iron deficiency. nih.gov

Regulation of NAS, NAAT, and DMAS Gene Expression under Iron Deficiency

In Vitro and In Planta Elucidation of Biosynthetic Routes

The precise steps of the biosynthetic pathway for this compound have been clarified through a combination of isotopic labeling experiments in living plants and enzymatic studies in cell-free systems.

Isotopic labeling has been a powerful tool for tracing the metabolic fate of precursors in the biosynthesis of mugineic acids. sigmaaldrich.combiorxiv.orgckisotopes.com Feeding experiments using compounds labeled with stable isotopes like Deuterium (²H) and Carbon-13 (¹³C) have been conducted in graminaceous plants like barley and rye. tandfonline.comtandfonline.com

| Isotope | Labeled Precursor | Plant | Key Finding | Reference |

| ¹³C | [1,4',4"-¹³C₃]2'-deoxymugineic acid | Barley | Confirmed 2'-deoxymugineic acid is a precursor to mugineic acid and 3-epihydroxymugineic acid. | tandfonline.comtandfonline.com |

| ²H | D,L-[3,3,4,4-²H₄]methionine | Rye | Showed this compound is derived from mugineic acid by hydroxylation at the C-3 position. | tandfonline.comtandfonline.com |

The biosynthesis of all mugineic acid family phytosiderophores starts with L-methionine. jst.go.jpnih.gov A key enzyme, nicotianamine synthase (NAS), catalyzes the trimerization of S-adenosyl-L-methionine to form nicotianamine (NA). jst.go.jpnih.gov In graminaceous plants, the pathway continues with the enzyme nicotianamine aminotransferase (NAAT), which converts NA into a 3''-keto acid intermediate. jst.go.jpnih.govtandfonline.com This intermediate is then reduced by deoxymugineic acid synthase (DMAS) to yield 2'-deoxymugineic acid (DMA). jst.go.jpnih.gov

Cell-free systems derived from the root tips of iron-deficient barley have been instrumental in characterizing these steps. tandfonline.com It was shown that the conversion of NA to DMA could occur in vitro in the presence of NADH and 2-oxoglutarate. tandfonline.com Further studies allowed for the development of an assay system to detect NAAT activity separately from the subsequent reduction step catalyzed by DMAS. tandfonline.com The final step in the formation of this compound is the hydroxylation of mugineic acid, a reaction catalyzed by a dioxygenase enzyme, as elucidated by the genetic and isotopic studies mentioned previously. tandfonline.comtandfonline.com

Molecular Mechanisms of 3 Hydroxymugineic Acid Function

Metal Chelation Properties and Specificity

The ability of 3-hydroxymugineic acid to chelate, or bind, metal ions is fundamental to its biological role. This process involves the formation of multiple coordination bonds between the functional groups on the HMA molecule and a central metal ion, creating a stable, water-soluble complex.

Coordination Chemistry of Ferric Iron (Fe(III)) with this compound

This compound, like other mugineic acid family phytosiderophores, is a hexadentate ligand, meaning it can form six bonds with a single metal ion. nih.govsynthasite.com The Fe(III)-HMA complex forms an octahedral structure. nih.govjst.go.jp This coordination involves three carboxyl groups, two amino-derived groups, and one hydroxyl group on the HMA molecule, which together effectively encircle and bind the Fe(III) ion. nih.govresearchgate.net This hexadentate chelation results in a highly stable complex, which is crucial for solubilizing iron in the rhizosphere (the soil region directly influenced by root secretions) and transporting it to the root surface. nih.govacs.org

Stability Constants and Affinity of Fe(III)-3-Hydroxymugineic Acid Complexes

The stability of the Fe(III)-HMA complex is quantitatively described by its stability constant (log K). A higher stability constant indicates a stronger affinity between the chelator and the metal ion. Research has shown that the hydroxylation of the phytosiderophore backbone influences the stability of the iron complex. synthasite.com

Potentiometric studies have determined the stability constants for various phytosiderophore-Fe(III) complexes. While specific data for this compound can be limited in some comparative studies, the trend shows that hydroxylated phytosiderophores like mugineic acid (MA) and epi-hydroxymugineic acid (epiHMA) form more stable complexes with Fe(III) compared to the non-hydroxylated deoxymugineic acid (DMA). synthasite.com For instance, at pH 7, the ability to bind Fe(III) decreases in the order of HMA > MA > DMA, indicating that the additional hydroxyl group in HMA contributes to a tighter binding of iron. synthasite.com

| Phytosiderophore | logβ11-1 for Fe(III) |

| epi-Hydroxymugineic acid (epi-HMA) | 18.38 |

| Mugineic acid (MA) | 17.71 |

| 2'-Deoxymugineic acid (DMA) | 15.39 |

This table displays the stability constants (logβ11-1) for Fe(III) complexes with different mugineic acid family phytosiderophores. A higher value indicates greater stability. Data sourced from Murakami et al., 1989. oup.com

Chelating Capacity for Other Divalent Cations (e.g., Zn(II), Cu(II), Mn(II))

Besides its primary role in iron acquisition, this compound and other phytosiderophores can also chelate other essential divalent cations. nih.govresearchgate.net Mugineic acid family phytosiderophores exhibit a high binding affinity for divalent metal cations like zinc (Zn(II)), copper (Cu(II)), and manganese (Mn(II)). researchgate.netfrontiersin.org This suggests a broader role for these molecules in the uptake and transport of various micronutrients. frontiersin.org

| Metal Ion | Log K for Metal-PDMA Complex |

| Mn(II) | 7.6 |

| Co(II) | 13.8 |

| Ni(II) | 11.8 |

| Cu(II) | 19.5 |

| Zn(II) | 14.85 |

This table shows the stability constants (Log K) for complexes of various divalent metals with proline-2′-deoxymugineic acid (PDMA), a synthetic analog of natural phytosiderophores. The values indicate the relative affinity of the chelator for different metals. Data sourced from a study on PDMA. researchgate.net

Transport and Efflux Systems for this compound and its Metal Complexes

The function of this compound is completed by a sophisticated transport system that first secretes the chelator into the soil and then takes up the resulting metal-phytosiderophore complex into the root cells.

Root Efflux Transporters (e.g., TOM1) for Phytosiderophore Secretion

The secretion of phytosiderophores, including this compound, from the root cells into the rhizosphere is mediated by specific efflux transporters. nih.govmdpi.com The key transporter identified for this purpose is the TRANSPORTER OF MUGINEIC ACID 1 (TOM1). jst.go.jpencyclopedia.pub TOM1 is an efflux transporter located on the plasma membrane of root cells. nih.govunisi.it Under iron-deficient conditions, graminaceous plants increase the synthesis of phytosiderophores and the expression of the TOM1 transporter to enhance their secretion into the soil. frontiersin.orgmdpi.com This process is a crucial first step in the chelation strategy, as it makes the powerful Fe(III)-chelating agents available in the immediate vicinity of the roots. jst.go.jpencyclopedia.pub

Yellow Stripe (YS) and Yellow Stripe-Like (YSL) Family Transporters for Fe(III)-Phytosiderophore Uptake

Once this compound has chelated Fe(III) in the soil, the resulting Fe(III)-HMA complex is taken up by the plant roots. This uptake is not a passive process; it is facilitated by another family of specialized transporters known as the Yellow Stripe (YS) and Yellow Stripe-Like (YSL) transporters. frontiersin.orgtandfonline.com

The founding member of this family, YELLOW STRIPE 1 (YS1), was first identified in maize. jst.go.jpnih.gov YS1 and its homologs, such as OsYSL15 in rice and HvYS1 in barley, are membrane proteins that specifically recognize and transport the entire Fe(III)-phytosiderophore complex across the root cell membrane. encyclopedia.pubtandfonline.com This transport occurs without reducing the Fe(III) to Fe(II), which is a key distinction of the Strategy II system. nih.gov The expression of these YS/YSL transporters is also upregulated under iron-deficient conditions, ensuring that the plant can efficiently capture the iron that has been solubilized by the secreted phytosiderophores. frontiersin.orgtandfonline.com The coordinated action of TOM1 and YS/YSL transporters thus forms a complete and efficient system for iron acquisition in challenging soil environments. frontiersin.orgencyclopedia.pub

Intracellular Trafficking and Distribution of Metal-Phytosiderophore Complexes

Following the uptake of metal-phytosiderophore complexes from the rhizosphere into root epidermal cells, a complex and highly regulated network of intracellular transport processes is initiated. This network is responsible for directing the metal complexes to various subcellular compartments and facilitating their long-distance transport to aerial parts of the plant where they are required for metabolic processes. The trafficking of these complexes, including those formed with this compound (HMA), is critical for maintaining metal homeostasis and preventing cellular toxicity.

The primary transporters responsible for moving metal-phytosiderophore complexes across the plasma membrane and potentially other internal membranes belong to the Yellow Stripe 1-Like (YSL) family. oup.comusp.br Once inside the cytosol, the metal-phytosiderophore complex, such as Fe(III)-HMA, faces several potential fates. It can be transported to metabolic sinks within the cell, stored to buffer against fluctuations in nutrient availability, or loaded into the vascular system for distribution throughout the plant.

The journey of the metal complex begins at the plasma membrane of root epidermal cells. In barley, the transporter HvYS1 is localized to these cells and is specifically induced by iron deficiency. capes.gov.brnih.gov It is highly selective, primarily transporting Fe(III)-phytosiderophore complexes. nih.govpsu.edu This specificity ensures efficient iron uptake without the competitive inhibition that might occur from other divalent metals. In contrast, the maize transporter, ZmYS1, exhibits a much broader substrate range. It transports phytosiderophore complexes of Fe(III), zinc, copper, and nickel. nih.govresearchgate.net Furthermore, ZmYS1 can also transport metal complexes of nicotianamine (B15646) (NA), the biosynthetic precursor to phytosiderophores, suggesting a dual role in both primary uptake from the soil and internal metal distribution. nih.govunl.pt

After entering the root epidermis, the metal complexes must be transported radially towards the central stele for loading into the xylem. This can occur symplastically, moving from cell to cell through plasmodesmata. During this transit, YSL transporters located on the membranes of different cell types play a crucial role. For instance, the barley transporter HvYSL2 is localized to the root endodermis and is capable of transporting complexes of phytosiderophores with Fe(III), Zn(II), Cu(II), and Ni(II). oup.com This suggests a role in moving a variety of micronutrients from the cortex into the stele. In rice, different YSL transporters show distinct specificities and expression patterns. OsYSL15 is essential for the uptake and translocation of Fe(III)-deoxymugineic acid (DMA) complexes. nih.govresearchgate.netcapes.gov.br Notably, OsYSL16 has been identified as a transporter for iron-3'-hydroxymugineic acid (HMA) complexes, highlighting a specific transport system for the subject compound of this article. researchgate.net The expression of these transporters in vascular tissues points to their function in loading metals into the phloem and xylem for long-distance transport. unl.ptnih.gov

A key aspect of intracellular metal homeostasis is the sequestration of excess metals into the vacuole to prevent cytotoxic effects in the cytoplasm. mdpi.com The tonoplast, or vacuolar membrane, contains various transporters that mediate this process. While direct evidence for a specific transporter that moves the intact Fe(III)-HMA complex into the vacuole is limited, it is a well-established mechanism for managing cellular concentrations of both essential and toxic metals. researchgate.net For example, some transporters are known to move metal-nicotianamine complexes or free metal ions into the vacuole. mdpi.comresearchgate.net It is plausible that phytosiderophore complexes or the phytosiderophores themselves are transported into the vacuole for storage and detoxification. This sequestration creates a metabolically inactive pool of micronutrients that can be remobilized when the plant's demand increases.

Research Findings on YSL Transporter Specificity

The substrate specificity of YS1/YSL transporters is a key determinant in the trafficking of different metal-phytosiderophore complexes. Research using heterologous expression systems, such as yeast mutants and Xenopus oocytes, has elucidated the transport capabilities of these proteins.

| Transporter | Plant Source | Substrate(s) Transported | Key Findings & Citations |

| HvYS1 | Barley (Hordeum vulgare) | Fe(III)-Mugineic Acid (MA) | Highly specific for Fe(III)-phytosiderophore complexes. Does not significantly transport other metal-MA complexes or Fe(II)-Nicotianamine (NA). capes.gov.brnih.govpsu.edunih.gov |

| ZmYS1 | Maize (Zea mays) | Fe(III)-PS, Zn(II)-PS, Cu(II)-PS, Ni(II)-PS, Fe(II)-NA, Fe(III)-NA, Ni(II)-NA | Exhibits broad substrate specificity, transporting various metal-phytosiderophore and metal-nicotianamine complexes. Functions as a proton-coupled symporter. nih.govresearchgate.netunl.pt |

| OsYSL15 | Rice (Oryza sativa) | Fe(III)-Deoxymugineic Acid (DMA) | A crucial transporter for Fe(III)-DMA uptake from the soil and for internal iron distribution. Does not transport Fe(II)-NA or Mn(II)-NA. nih.govresearchgate.netcapes.gov.br |

| OsYSL16 | Rice (Oryza sativa) | Iron-3-Hydroxymugineic Acid (HMA) complexes | Identified as a transporter for Fe(III)-HMA complexes, indicating specific pathways for different phytosiderophores. researchgate.net |

| HvYSL2 | Barley (Hordeum vulgare) | Fe(III)-PS, Zn(II)-PS, Cu(II)-PS, Ni(II)-PS | Localized to the root endodermis, suggesting a role in radial transport of a broad range of metal-phytosiderophore complexes toward the vasculature. oup.comrsc.org |

Ecological and Agronomic Research Applications

Role in Plant Adaptation to Edaphic Stressors

The compound 3-Hydroxymugineic acid (HMA) is a critical phytosiderophore involved in the adaptation of graminaceous plants (grasses) to various soil-related, or edaphic, stressors. Phytosiderophores are chelating agents secreted by plant roots to facilitate the uptake of essential micronutrients, particularly in challenging soil conditions.

Enhancement of Iron Bioavailability in Calcareous and High-pH Soils

In calcareous and high-pH soils, iron (Fe) is abundant but exists predominantly in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants. researchgate.netepa.govnih.gov This often leads to iron deficiency, a major constraint for crop production in about 30% of the world's cultivated areas. nih.gov Graminaceous plants have evolved a specialized mechanism, known as Strategy II, to acquire iron under these conditions. This strategy involves the secretion of mugineic acid family phytosiderophores (MAs), including this compound, into the rhizosphere. researchgate.netnih.gov

These phytosiderophores are highly effective at chelating Fe³⁺, forming stable, water-soluble Fe(III)-MA complexes. researchgate.nettandfonline.com This process mobilizes the otherwise insoluble iron, making it available for uptake by the plant's root system through specific transporters. researchgate.net The efficiency of this system is a key determinant of a plant's tolerance to iron deficiency. For instance, barley, which secretes a variety of MAs including HMA, is more resistant to low iron availability than species like maize and rice, which secrete lower amounts of a single type of MA. nih.gov The application of synthetic MAs to calcareous soils has been shown to effectively alleviate iron deficiency symptoms in crops like rice. nih.gov

Contribution to Micronutrient Mobilization under Deficient Conditions

The role of this compound and other phytosiderophores extends beyond iron acquisition. They are also capable of mobilizing other essential micronutrients, such as zinc (Zn), copper (Cu), and manganese (Mn), particularly in soils where these nutrients are deficient. researchgate.netcambridge.org Research has demonstrated that phytosiderophores released by iron-deficient wheat can mobilize significant amounts of both iron and zinc in calcareous soils. researchgate.net

Under conditions of zinc deficiency, graminaceous plants also increase their secretion of phytosiderophores to enhance zinc uptake. cambridge.org While the quantity of phytosiderophores released under zinc deficiency is typically lower than under iron deficiency, it still represents a significant adaptive response. cambridge.org The ability of these chelators to bind to multiple micronutrients highlights their broad importance in plant nutrition and resilience in nutrient-poor environments.

Genotypic Variation in this compound Production and Plant Resilience

Significant variation exists among different graminaceous species and even between genotypes of the same species in their capacity to produce and secrete this compound and other phytosiderophores. This genetic variability is directly linked to their resilience to micronutrient deficiencies.

For example, barley is known to secrete a diverse array of MAs, including mugineic acid, this compound, and 3-epi-hydroxymugineic acid, and in relatively high quantities, which contributes to its superior tolerance to iron-deficient conditions. nih.gov In contrast, crops like sorghum, rice, and maize produce lower amounts of primarily one type of phytosiderophore, 2'-deoxymugineic acid, making them more susceptible to iron deficiency. nih.gov

Studies comparing different wheat cultivars and their wild relatives (Aegilops species) have shown that the Aegilops species release three to four times more phytosiderophores than wheat cultivars under both nutrient-sufficient and -deficient conditions. cambridge.org This enhanced production is associated with delayed onset of deficiency symptoms. cambridge.org Such genotypic differences underscore the potential for breeding and genetic engineering to develop crops with enhanced nutrient acquisition capabilities and greater resilience to the edaphic stresses common in many agricultural regions. frontiersin.orgnih.govmdpi.com

Phytoremediation Potential in Contaminated Environments

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to remove, detoxify, or stabilize contaminants from soil and water. nih.govfrontiersin.org The secretion of root exudates like this compound can play a role in this process, particularly in the context of heavy metal contamination.

Facilitation of Heavy Metal Uptake in Hyperaccumulating Plants

Hyperaccumulating plants are species capable of absorbing and concentrating extraordinarily high levels of heavy metals in their tissues without showing signs of toxicity. nih.govmdpi.combiotechnologia-journal.org A key factor in this ability is the enhanced uptake and translocation of metals from the roots to the shoots. nih.govbiotechnologia-journal.org

The secretion of phytosiderophores can enhance the bioavailability of certain heavy metals in the soil, making them more accessible for plant uptake. biotechnologia-journal.org By chelating metal ions in the rhizosphere, these compounds can increase their solubility and mobility. While much of the research on hyperaccumulation focuses on the role of specific transporter proteins for metals like nickel, zinc, and cadmium, the initial mobilization of these metals in the soil is a critical step. nih.govfrontiersin.org The release of chelating agents like mugineic acids by some plants can acidify the rhizosphere and increase the mobilization of heavy metals from the soil, thereby facilitating their uptake. biotechnologia-journal.org

Engineered Approaches for Enhanced Phytoremediation Efficiency

To improve the effectiveness of phytoremediation, various bio-engineering strategies are being explored. nih.govmdpi.comaloki.huresearchgate.net One promising approach involves genetically modifying plants to enhance their ability to take up and tolerate heavy metals. This can include overexpressing genes that encode for metal transporters or enzymes involved in the synthesis of chelating compounds like phytosiderophores and metallothioneins. nih.govaloki.huresearchgate.net

By introducing or enhancing the genes responsible for the biosynthesis of this compound and other phytosiderophores in high-biomass, fast-growing plant species, it may be possible to develop plants with superior phytoremediation capabilities. aloki.hu Another strategy involves the use of plant-growth-promoting bacteria that can produce their own siderophores, which in turn can increase the bioavailability of heavy metals for plant uptake. mdpi.com These engineered approaches aim to overcome some of the natural limitations of phytoremediation, such as slow growth rates and limited uptake capacity of natural hyperaccumulators, making the technology more efficient and applicable to a wider range of contaminated sites. biotechnologia-journal.orgaloki.hu

Strategies for Crop Improvement and Nutrient Biofortification

Biofortification aims to increase the nutritional quality of staple crops, and enhancing the mechanisms of iron uptake is a key strategy. researchgate.net For graminaceous plants like wheat and barley, which rely on the chelation-based Strategy II for iron acquisition, optimizing the production of phytosiderophores such as this compound (3-HMA) is a primary target. researchgate.net These strategies can be broadly categorized into genetic approaches and the application of synthetic analogues. researchgate.net

Molecular breeding and genetic engineering offer powerful tools to enhance the production of mugineic acid family phytosiderophores (MAs), thereby improving iron and zinc uptake and fortifying staple crops. researchgate.netsemanticscholar.orgirispublishers.com The genetic basis of MA biosynthesis is well-understood, involving a series of enzymes that convert S-Adenosyl-methionine (SAM) into various phytosiderophores. researchgate.netnottingham.ac.uk

Different graminaceous species exhibit significant variation in the types and quantities of MAs they secrete. For instance, rice and maize primarily release 2'-deoxymugineic acid (DMA) in small amounts, making them susceptible to iron deficiency. researchgate.net In contrast, barley, a more iron-efficient crop, produces a diverse range of MAs, including mugineic acid (MA), 3-epihydroxymugineic acid (epiHMA), and this compound (HMA), in larger quantities. researchgate.net This natural variation provides a genetic blueprint for improving less efficient crops.

Key genes involved in the hydroxylation steps that lead to the production of more effective phytosiderophores like MA and HMA have been identified. Specifically, the dioxygenase genes Ids2 and Ids3 from barley (Hordeum vulgare) are crucial. researchgate.net The Ids3 gene, in particular, is responsible for converting DMA into MA. researchgate.net Its expression is strongly induced by iron deficiency. researchgate.net

Researchers have successfully used these genes to enhance the iron uptake capacity of rice. By introducing a barley genomic fragment containing the IDS3 gene into rice, transgenic plants were created that could secrete MA in addition to their native DMA. researchgate.net This modification led to improved tolerance to iron-deficient conditions, particularly in alkaline soils where iron solubility is low. researchgate.net Similarly, introducing barley genes for nicotianamine (B15646) aminotransferase (NAAT) into rice has also shown to increase tolerance to iron deficiency. researchgate.net These genetic modifications represent a significant step towards developing biofortified crops with enhanced nutritional value. researchgate.netresearchgate.net

Table 1: Key Genes in the Biosynthesis of Mugineic Acid Family Phytosiderophores This interactive table summarizes the functions of crucial genes involved in the production of this compound and related compounds.

| Gene | Encoded Enzyme | Function in Biosynthesis Pathway | Source Organism for Cloning |

|---|---|---|---|

| NAS | Nicotianamine synthase | Catalyzes the synthesis of nicotianamine (NA), a precursor for all MAs. nottingham.ac.uk | Barley |

| NAAT | Nicotianamine aminotransferase | Converts nicotianamine to a 3''-keto acid intermediate. nottingham.ac.uk | Barley |

| DMAS | 2'-deoxymugineic acid synthase | Catalyzes the formation of 2'-deoxymugineic acid (DMA). researchgate.net | Barley |

| IDS2 | Dioxygenase | Hydroxylates DMA at the C-3 position to form epiHDMA. researchgate.net | Barley (Hordeum vulgare) |

| IDS3 | Dioxygenase | Hydroxylates DMA at the C-2' position to form Mugineic Acid (MA) and is involved in HMA synthesis. researchgate.netresearchgate.net | Barley (Hordeum vulgare) |

While genetic engineering holds long-term promise, the direct application of phytosiderophores to soil is another potential agronomic strategy. However, the chemical synthesis of natural MAs like DMA is complex and expensive, and they biodegrade rapidly in soil, limiting their practical use as fertilizers. jst.go.jpjst.go.jp To overcome these challenges, researchers have focused on developing stable and cost-effective synthetic analogues.

A notable success in this area is the development of proline-2'-deoxymugineic acid (PDMA). jst.go.jpeurekalert.org In PDMA, the unstable four-membered azetidine (B1206935) ring of DMA is replaced with a more stable five-membered proline ring. This modification significantly reduces production costs and enhances stability. jst.go.jp

Studies have demonstrated the efficacy of PDMA as an iron fertilizer. When applied to alkaline soils, both metal-free PDMA and its iron complex (Fe-PDMA) effectively reversed iron deficiency symptoms in rice. jst.go.jp The beneficial effect of soil-applied Fe-PDMA was found to be more sustained than that of Fe-DMA. jst.go.jp Interestingly, PDMA is also effective for non-graminaceous plants like peanuts, which typically use a different iron uptake strategy (Strategy I). jst.go.jpeurekalert.org This broader utility is attributed to the higher reducibility of the Fe(III)-PDMA complex compared to other synthetic chelates, making iron more available to a wider range of plants. jst.go.jp The development of such analogues represents a promising avenue for improving crop nutrition and yield, particularly in iron-poor calcareous soils. eurekalert.org

Advanced Analytical Methodologies in 3 Hydroxymugineic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 3-HMA from other related phytosiderophores and plant metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 3-HMA and other mugineic acid family phytosiderophores (MAs). tandfonline.com Various detection methods can be coupled with HPLC to achieve sensitive and specific quantification.

Pulsed Amperometric Detection (PAD): This detection method offers a significant advantage in its simplicity, as it does not require derivatization of the analytes. researchgate.netwanfangdata.com.cn PAD is particularly sensitive for hydroxylated mugineic acids like 3-HMA. researchgate.netwanfangdata.com.cn The detection is performed at a high pH (around 13), where carbohydrates and related substances, including phytosiderophores, can be oxidized on a gold working electrode. researchgate.netantecscientific.com A sequence of potential steps, or pulses, is applied to the electrode to ensure its surface remains clean and the detection is reproducible. antecscientific.com The sensitivity of PAD for phytosiderophores increases with the degree of hydroxylation, making it highly suitable for 3-HMA. researchgate.netwanfangdata.com.cn Detection limits for 3-HMA and its epimer, epi-HMA, are reported to be less than 0.5 µM. researchgate.netwanfangdata.com.cn

Fluorimetric Detection: This is a well-established and highly sensitive method that involves post-column derivatization. tandfonline.comresearchgate.net After separation on the HPLC column, the phytosiderophores are oxidized, typically with sodium hypochlorite (B82951) (NaOCl), and then reacted with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce fluorescent derivatives that can be detected. tandfonline.comtandfonline.com This method demonstrates a linear range for quantification and can achieve detection limits of approximately 0.05 nmol for MAs. tandfonline.comtandfonline.com

| Detection Method | Principle | Advantages | Disadvantages | Reported Detection Limit for 3-HMA/epi-HMA |

|---|---|---|---|---|

| Pulsed Amperometric Detection (PAD) | Oxidation of underivatized phytosiderophores at high pH on a gold electrode. researchgate.net | - No derivatization required researchgate.netwanfangdata.com.cn | - Requires high pH mobile phases

| < 0.5 µM researchgate.netwanfangdata.com.cn |

| Fluorimetric Detection | Post-column derivatization with a fluorogenic reagent (e.g., OPA) after oxidation. tandfonline.comtandfonline.com | - High sensitivity tandfonline.com | - Requires post-column derivatization setup tandfonline.com | ~0.05 nmol (for MAs) tandfonline.comtandfonline.com |

To effectively separate the various members of the mugineic acid family, specific HPLC modes are employed.

Anion-Exchange Chromatography: This technique has proven to be highly effective for separating phytosiderophores. tandfonline.comresearchgate.net Using a resin-based anion-exchange column with a gradient elution of aqueous sodium hydroxide (B78521) (NaOH), a clear separation of 2'-deoxymugineic acid (DMA), mugineic acid (MA), 3-HMA, and 3-epi-hydroxymugineic acid (epi-HMA) can be achieved in under 16 minutes. tandfonline.comtandfonline.com The retention time on the column increases with the number of hydroxyl groups on the phytosiderophore molecule. tandfonline.com This method is advantageous as the high pH of the eluent is compatible with post-column derivatization for fluorescence detection, minimizing problems like salt precipitation that can occur with other methods. tandfonline.com

Ion-Pair HPLC: This method provides an alternative for the determination of MAs and their iron complexes. tandfonline.comtandfonline.com It typically uses a reversed-phase HPLC column and an eluent containing an ion-pairing reagent at a low pH. tandfonline.com While it can successfully separate HMA from MA and DMA, achieving a clear separation between MA and DMA can be challenging under some conditions. tandfonline.com This technique is valuable for quantifying total MAs in environmental and biological samples. tandfonline.comtandfonline.com

| Chromatography Mode | Principle | Typical Separation Time for MAs | Key Findings for 3-HMA |

|---|---|---|---|

| Anion-Exchange Chromatography | Separation based on the interaction of negatively charged phytosiderophores with a positively charged stationary phase. Retention increases with hydroxylation. tandfonline.com | < 16 minutes for DMA, MA, 3-HMA, and epi-HMA. tandfonline.comtandfonline.com | Retention time for 3-HMA is longer than for DMA and MA, allowing for clear separation. tandfonline.com |

| Ion-Pair HPLC | Separation on a reversed-phase column using an ion-pairing reagent in the mobile phase to enhance retention of ionic analytes. tandfonline.com | Variable, but allows for successive separation of MAs, NH4+, and proline. tandfonline.com | Successfully separates 3-HMA from MA and DMA. tandfonline.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Pulsed Amperometric Detection, Fluorimetric Detection)

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific analysis of 3-HMA, offering detailed structural information and precise quantification.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the direct and simultaneous determination of free phytosiderophores and their metal complexes. researchgate.netresearchgate.net Techniques like electrospray ionization (ESI) are widely used to ionize the analytes before they enter the mass spectrometer. researchgate.net High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, allow for the accurate determination of the mass-to-charge ratio (m/z) of compounds, facilitating their identification. researchgate.netresearchgate.netmetabolomexchange.org LC-MS methods have been developed for the simultaneous quantification of all eight naturally occurring phytosiderophores, including 3-HMA. nih.gov The use of isotopically labeled internal standards, such as ¹³C₄-DMA, can improve the accuracy of quantification, especially in complex matrices like soil solutions. researchgate.net

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is another valuable technique for the analysis of charged metabolites like phytosiderophores and their metal complexes. nih.govnih.gov CE separates ions based on their charge and size, offering high-resolution separation. nih.gov This method has been successfully used to separate various phytosiderophores, including mugineic acid, epi-mugineic acid, and deoxymugineic acid, along with their Fe(III) complexes. nih.gov CE-MS is particularly useful for studying the complexation of phytosiderophores with various metals, such as Co(II), Cu(II), Fe(III), Mn(II), Ni(II), and Zn(II). nih.govresearchgate.net The technique offers detection limits in the high nanomolar to low micromolar range, which is relevant for biological samples. nih.gov

Advanced analytical techniques are crucial for metabolomics studies, which aim to comprehensively analyze the complete set of metabolites in a biological sample. biostimulant.complos.org LC-MS and CE-MS are key platforms in plant metabolomics, enabling the identification and quantification of hundreds of compounds, including 3-HMA, in response to various stimuli like iron deficiency. plos.orgcabidigitallibrary.org These approaches have revealed that the metabolic response to nutrient stress is complex, involving changes in phytosiderophores, phenolic compounds, amino acids, and other metabolites. biostimulant.com By using labeled precursors, such as ¹³C-labeled 2'-deoxymugineic acid, researchers can trace the metabolic flux through the biosynthetic pathway of phytosiderophores, confirming that 2'-deoxymugineic acid is a precursor for mugineic acid, which is then hydroxylated to form 3-hydroxymugineic acid in rye. tandfonline.com This type of analysis is essential for elucidating the intricate biochemical networks governing plant nutrient acquisition.

Spectroscopic Analysis of Metal-3-Hydroxymugineic Acid Complexes

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and local coordination symmetry of the iron nucleus. unimi.itmdpi.com This method is particularly valuable for characterizing the Fe(III) complex of mugineic acids, which is central to iron acquisition by plants. researchgate.net

Research employing Mössbauer spectroscopy on the Fe(III)-mugineic acid complex has yielded critical data. researchgate.net The analysis of the spectra provides key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the electron density at the nucleus and thus indicates the oxidation state (Fe2+ or Fe3+) and the covalency of the bonds. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination environment. unimi.itillinois.edu

For the Fe(III)-mugineic acid complex, the reported Mössbauer parameters are characteristic of a high-spin ferric (Fe3+, S=5/2) state. researchgate.net The observed values indicate an asymmetric coordination environment around the iron center, consistent with the complex's proposed structure. researchgate.net This high-spin configuration is significant as it influences the thermodynamic stability and redox properties of the complex, which are vital for the subsequent steps of iron transport and metabolism in the plant. mdpi.comresearchgate.net

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δFe) | +0.39 | Characteristic of high-spin Fe(III) |

| Quadrupole Splitting (ΔEQ) | 0.24 | Indicates an asymmetric coordination environment |

| Data sourced from Sugiura and Nomoto (1984) for the Fe(III)-mugineic acid complex. researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Ions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, making it ideal for studying paramagnetic metal ions like Fe(III), Cu(II), and Mn(II) when complexed with ligands such as this compound. wikipedia.orgbhu.ac.in The ESR spectrum provides information about the electronic structure of the metal center and the nature of the metal-ligand bonds through the analysis of g-factors and hyperfine coupling constants. libretexts.org

ESR studies of the Fe(III)-mugineic acid complex have confirmed the high-spin (S=5/2) ferric state previously identified by Mössbauer spectroscopy. researchgate.net The spectrum exhibits multiple g-values, which is typical for a high-spin Fe(III) ion in a rhombically distorted octahedral environment. researchgate.net The specific g-values are sensitive probes of the ligand field symmetry around the iron ion.

While specific ESR data for this compound complexes with other metals like copper are less documented in the provided context, the principles of ESR can be broadly applied. For a Cu(II) complex (d9 configuration, one unpaired electron), ESR spectroscopy would be used to determine the g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||). niscpr.res.in These parameters reveal details about the geometry of the complex (e.g., square planar or distorted octahedral) and the degree of covalency in the copper-ligand bonds. niscpr.res.inresearchgate.net The trend g|| > g⊥ > 2.0023 is typically observed for Cu(II) in an elongated octahedral or square planar geometry, indicating the unpaired electron resides in the dx²-y² orbital. niscpr.res.in

| Parameter | Value | Interpretation |

| g-values | 9.4, 4.51, 4.44, 4.31 | Characteristic of a high-spin (S=5/2) Fe(III) ion in a rhombically distorted environment |

| Data sourced from Sugiura and Nomoto (1984) for the Fe(III)-mugineic acid complex. researchgate.net |

X-ray Diffraction Studies for Molecular Structure Elucidation

To overcome this limitation, researchers have successfully crystallized and structurally characterized complexes of mugineic acid (MA) with other trivalent and divalent metal ions, which serve as excellent structural models. The crystal structure of the cobalt(III)-MA complex was determined and proposed as a reliable model for the Fe(III) complex due to the similar ionic radii and preference for octahedral coordination. univie.ac.atoup.com

These X-ray crystallography studies have revealed that mugineic acid acts as a hexadentate ligand, meaning it binds to the central metal ion through six donor atoms. The coordination geometry is a distorted octahedron. univie.ac.atrsc.org The metal ion is coordinated by the azetidine (B1206935) nitrogen, the secondary amine nitrogen, both terminal carboxylate oxygens, the intermediate carboxylate oxygen, and the hydroxyl oxygen. univie.ac.atresearchgate.net In the Co(III) complex, the hydroxyl group is deprotonated to form a more stable complex. oup.com A similar hexacoordinate structure was also determined for a Cu(II)-MA complex. rsc.orgoup.com These findings provide a robust structural framework for understanding how this compound and related phytosiderophores chelate metal ions in a near-octahedral configuration for transport. univie.ac.at

| Complex | Method | Key Structural Findings |

| Co(III)-Mugineic Acid | X-ray Crystallography | Hexadentate, nearly octahedral coordination. Serves as a structural model for the Fe(III) complex. univie.ac.atoup.com |

| Cu(II)-Mugineic Acid | X-ray Crystallography | Confirms a one-to-one hexacoordinate structure with the metal. rsc.orgoup.com |

| Fe(III)-Mugineic Acid | No crystal structure available | Structure is inferred from spectroscopic data and models based on Co(III) and Cu(II) complexes. researchgate.netrsc.org |

Structure Activity Relationships and Molecular Modeling

Identification of Structural Determinants Governing Metal Chelation Efficacy

3-Hydroxymugineic acid belongs to the mugineic acid (MA) family of phytosiderophores, which are nonproteinogenic amino acids that act as natural chelators for ferric iron (Fe(III)) and other metal ions. doi.orgnih.gov The efficacy of these molecules in binding metals is determined by specific functional groups arranged in a precise three-dimensional configuration.

MAs, including HMA, are hexadentate ligands, meaning they use six functional groups to form a stable, octahedral complex with a metal ion. doi.orgresearchgate.netresearchgate.net These groups are:

Three carboxyl groups

Two amino-derived groups

One hydroxyl group

Structural analyses have confirmed that these groups work in concert to coordinate the metal ion. researchgate.netjst.go.jp A critical structural determinant for chelation efficacy within the MA family is the presence and position of hydroxyl groups. Studies have shown that hydroxylated phytosiderophores, such as HMA and 3-epihydroxymugineic acid (epi-HMA), form more stable complexes with Fe(III) and have a higher affinity for the metal compared to their non-hydroxylated counterparts like 2'-deoxymugineic acid (DMA). biorxiv.orgsynthasite.com This enhanced stability is a key factor in their efficiency at solubilizing and mobilizing iron in the soil, particularly in alkaline conditions where iron solubility is low. biorxiv.orgsynthasite.com The net charge of the resulting iron(III)-phytosiderophore complex, which is typically negative at neutral pH, is also an important factor influencing its mobility in soil and its interaction with transport proteins at the root surface. synthasite.com

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of HMA derivatives aims to create novel molecules with improved properties, such as enhanced stability, greater efficacy, or lower production costs. The natural biosynthesis and chemical synthesis of MAs are complex and expensive, which limits their practical application in agriculture. jst.go.jpgoogle.com

A notable example of a rationally designed analog is proline-2'-deoxymugineic acid (PDMA). jst.go.jp This synthetic derivative was developed to be more stable and less costly to produce than naturally occurring MAs. researchgate.netjst.go.jp Research has demonstrated that PDMA is highly effective at chelating Fe(III) and that the Fe(III)-PDMA complex can be efficiently taken up by plants. jst.go.jp Application of PDMA to calcareous soils has been shown to effectively remedy iron chlorosis in crops like rice and maize. jst.go.jp Structural studies have confirmed that Fe(III)-PDMA binds to the same site on the transporter protein as the natural Fe(III)-DMA complex, validating its function as a potent substitute. researchgate.net The success of PDMA highlights the potential of rational design to create effective and economically viable solutions for improving crop nutrition. researchgate.netjst.go.jpacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

While specific, large-scale Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively documented in publicly available research, the principles of Structure-Activity Relationships (SAR) are fundamental to understanding this class of molecules. QSAR models correlate the physicochemical properties of compounds with their biological activity to predict the activity of new molecules. nih.govmdpi.com

For the mugineic acid family, a clear SAR has been established:

Hydroxylation: The presence of a hydroxyl group at the C-3 position, as in HMA, is a key structural feature that significantly enhances the stability of the Fe(III) chelate. biorxiv.orgsynthasite.com This makes hydroxylated MAs more efficient at acquiring iron under deficient conditions compared to non-hydroxylated forms like DMA. biorxiv.org This relationship between hydroxylation and chelation efficacy is a critical SAR finding that guides the search for and design of more effective phytosiderophores.

A hypothetical QSAR study for this family would involve developing a model based on a training set of various MA analogs. nih.gov This model would use descriptors related to molecular properties (e.g., steric and electrostatic fields, van der Waals volume, electronegativity) to predict the metal chelation or transport activity. mdpi.comsemanticscholar.org Such a model could then be used to computationally screen and prioritize new, un-synthesized analogs for their potential as improved iron chelators.

| Compound Name | Key Structural Feature | Relative Fe(III) Chelation Efficacy |

|---|---|---|

| 2'-deoxymugineic acid (DMA) | Non-hydroxylated backbone | Baseline |

| Mugineic acid (MA) | Hydroxylated at C-3 | Higher than DMA synthasite.com |

| This compound (HMA) | Hydroxylated at C-3 | Higher than DMA; considered more efficient biorxiv.org |

| 3-epihydroxymugineic acid (epi-HMA) | Stereoisomer of HMA (hydroxylated at C-3) | Higher than DMA; considered more efficient biorxiv.org |

Computational Approaches for Ligand-Transporter Interaction Prediction and Validation

Computational modeling is an indispensable tool for elucidating the mechanisms of ligand-transporter interactions at the molecular level. nih.gov For this compound, these approaches are used to predict and validate how its metal complexes bind to and are transported by specific membrane proteins.

The uptake of Fe(III)-MA complexes into plant roots is mediated by transporters of the Yellow Stripe-Like (YSL) family. nih.govresearchgate.netmdpi.com Different YSL transporters exhibit specificity for different metal-phytosiderophore complexes. For instance, in rice, the OsYSL16 transporter is known to transport Fe(III)-HMA complexes. researchgate.netresearchgate.net

Computational techniques used in this field include:

Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., Fe(III)-HMA) when bound to a receptor (e.g., a YSL transporter) to form a stable complex. nih.govscielo.org.mx It scores potential binding poses based on their complementarity and energy, providing insights into the specific amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the ligand-transporter complex and assess its stability. nih.govmdpi.com

A significant breakthrough in validating these computational models was the determination of the cryo-electron microscopy structures of the barley YS1 transporter (HvYS1). researchgate.net Researchers successfully visualized the transporter in its apo state and in complex with both the natural ligand Fe(III)-DMA and the synthetic analog Fe(III)-PDMA. The structures revealed that the ligands bind in a central cavity near the extracellular side and that the synthetic PDMA occupies the exact same binding site as the natural DMA. researchgate.net This experimental evidence provides a structural framework that validates computational predictions and confirms that rationally designed analogs can effectively mimic the function of natural phytosiderophores. researchgate.net

Comparative and Evolutionary Perspectives of Mugineic Acid Family Phytosiderophores

Phylogenetics of Genes Involved in Strategy II Iron Acquisition Across Plant Species

The biosynthesis of all mugineic acid family phytosiderophores originates from L-methionine and shares a common core pathway leading to the formation of 2'-deoxymugineic acid (DMA). tandfonline.comnih.gov This initial pathway is catalyzed by a series of enzymes encoded by genes that are largely conserved across grass species. nih.govnih.gov Key enzymes include nicotianamine (B15646) synthase (NAS), which combines three molecules of S-adenosyl methionine to form nicotianamine (NA), followed by nicotianamine aminotransferase (NAAT), and finally deoxymugineic acid synthase (DMAS), which produces DMA. tandfonline.comnih.govnih.gov

Genetic studies have revealed that DMAS genes isolated from rice, barley, wheat, and maize are highly homologous. nih.gov Phylogenetic analysis places these DMAS proteins into a distinct, new subfamily within the aldo-keto reductase 4 (AKR4) superfamily. nih.govtandfonline.com Similarly, phylogenetic studies of NAAT and DMAS genes in bread wheat show they are most closely related to their orthologs in barley. nih.gov

The chemical diversity of phytosiderophores, including the formation of 3-hydroxymugineic acid (HMA), arises from enzymatic modifications that occur after the synthesis of DMA. nih.govtandfonline.comresearchgate.net These subsequent hydroxylation steps are catalyzed by non-heme iron(II)-dependent dioxygenases encoded by genes known as Ids (Iron deficiency specific). tandfonline.comresearchgate.netjst.go.jp Specifically, the gene Ids3 is responsible for hydroxylating DMA to form mugineic acid (MA). researchgate.netbiorxiv.org A further hydroxylation step, specific to certain species like rye, converts MA into HMA. tandfonline.com Another related gene, Ids2, hydroxylates DMA or MA at a different carbon position to produce epi-hydroxylated phytosiderophores. researchgate.netbiorxiv.org The expression of these hydroxylase genes is a key determinant of the type of phytosiderophore a grass species can produce. For instance, Ids3 expression is induced by iron deficiency in the roots of barley and rye, but it is not observed in rice or maize, which consequently only secrete DMA. researchgate.net

Species-Specific Variations in this compound Production and Secretion Profiles

The types and quantities of phytosiderophores secreted by graminaceous plants vary significantly, creating distinct "chemotypes" that influence their tolerance to iron-deficient conditions.

Under iron-limiting conditions, different cereal crops exhibit unique phytosiderophore secretion profiles. Rye is distinguished by its production and secretion of this compound (HMA). tandfonline.comresearchgate.netnih.gov In contrast, barley secretes other hydroxylated forms, primarily mugineic acid (MA) and 3-epihydroxymugineic acid (epiHMA). tandfonline.comresearchgate.netnih.gov Wheat, maize, and rice represent a simpler chemotype, as they almost exclusively secrete the precursor compound, 2'-deoxymugineic acid (DMA). researchgate.netcambridge.org

This variation in phytosiderophore production is often correlated with the plant's ability to tolerate iron deficiency. The general ranking of tolerance among these cereals is often cited as barley > wheat and rye > maize > rice, which aligns with the complexity and quantity of their secreted phytosiderophores. tandfonline.comresearchgate.net The production of hydroxylated phytosiderophores like HMA is considered more efficient for chelating and mobilizing iron in the soil. Notably, the secretion of HMA by rye has also been linked to its high efficiency in acquiring zinc, another essential micronutrient, from calcareous soils. harvestzinc.org

| Cereal Species | Predominant Phytosiderophore(s) Secreted | Reference(s) |

|---|---|---|

| Rye (Secale cereale) | This compound (HMA) | tandfonline.comresearchgate.netnih.gov |

| Barley (Hordeum vulgare) | Mugineic acid (MA), 3-epihydroxymugineic acid (epiHMA) | tandfonline.comresearchgate.netnih.gov |

| Wheat (Triticum aestivum) | 2'-Deoxymugineic acid (DMA) | researchgate.netcambridge.org |

| Rice (Oryza sativa) | 2'-Deoxymugineic acid (DMA) | researchgate.netcambridge.org |

| Maize (Zea mays) | 2'-Deoxymugineic acid (DMA) | researchgate.net |

The distinct phytosiderophore profiles among grasses are a direct result of their genetic makeup, specifically the presence and differential expression of genes encoding the hydroxylase enzymes that modify DMA. researchgate.netbiorxiv.org

Rye possesses the complete enzymatic machinery to execute a multi-step conversion process: L-methionine is first converted to DMA, which is then hydroxylated to MA, and finally, MA is hydroxylated to HMA. tandfonline.com The gene responsible for HMA synthesis has been mapped to chromosome 5R in rye. cambridge.org Barley contains the Ids2 and Ids3 genes, which enable it to convert DMA into MA and epiHMA. researchgate.netbiorxiv.org Conversely, rice and maize lack the functional expression of these key hydroxylase genes, causing their biosynthetic pathway to terminate at DMA. researchgate.net This genetic limitation is a primary reason for their lower tolerance to iron deficiency compared to barley and rye.

The direct link between genetics and chemotype has been demonstrated experimentally. For example, introducing the barley Ids3 gene into the rice genome successfully enables rice to synthesize and secrete MA, which significantly enhances its tolerance to low-iron conditions in calcareous soils. cambridge.orgresearchgate.net This highlights that the evolution of specific hydroxylase genes is the fundamental basis for the diversity of phytosiderophore chemotypes observed in the grass family.

| Cereal Species | Phytosiderophore Chemotype | Key Genetic Determinant(s) | Reference(s) |

|---|---|---|---|

| Rye | HMA producer | Presence of genes for HMA synthesis (hydroxylases acting on MA) | tandfonline.comcambridge.org |

| Barley | MA and epiHMA producer | Presence and expression of Ids2 and Ids3 genes | researchgate.netbiorxiv.org |

| Wheat | DMA-only producer | Lacks expression of key downstream hydroxylase genes | researchgate.netcambridge.org |

| Rice | DMA-only producer | Lacks expression of Ids2 and Ids3 genes | researchgate.net |

| Maize | DMA-only producer | Lacks expression of Ids2 and Ids3 genes | researchgate.net |

Comparative Analysis in Rye, Barley, Wheat, Rice, and Maize

Evolutionary Divergence and Conservation of Iron Acquisition Strategies in Higher Plants

Higher plants have evolved two principal mechanisms for iron acquisition from the soil. Strategy I, utilized by all non-graminaceous plants (dicots and non-grass monocots), is a reduction-based mechanism. tandfonline.comfrontiersin.orgnih.gov It involves acidifying the rhizosphere to increase Fe(III) solubility, reducing Fe(III) to the more soluble Fe(II) at the root surface, and then transporting Fe(II) into root cells. frontiersin.org Strategy II, the chelation-based mechanism described above, is unique to the grasses (Poaceae). tandfonline.comnih.gov

Phylogenetic evidence suggests that Strategy I is the more ancient, or ancestral, mechanism. tandfonline.com Genes essential for Strategy I are found in the genomes of both Strategy I and Strategy II plants, whereas the genes for phytosiderophore biosynthesis are exclusively found in grasses. This distribution strongly indicates that Strategy II is a more recent evolutionary adaptation that likely arose in the common ancestor of the Poaceae family, enabling grasses to colonize and thrive in environments with low iron bioavailability, such as alkaline and calcareous soils. tandfonline.comnih.gov

Within the broader evolution of Strategy II, further divergence has occurred, leading to the varied phytosiderophore chemotypes. The ability to produce hydroxylated MAs like this compound represents an additional evolutionary refinement within certain grass lineages, providing an enhanced iron acquisition capability.

Interestingly, the distinction between the two strategies is not absolute. Some grasses, most notably rice, exhibit a hybrid approach. While primarily relying on Strategy II, rice has retained the ability to take up ferrous iron (Fe2+) directly from the soil via IRT1-like transporters, a key component of Strategy I. frontiersin.orgnih.govfrontiersin.org This has led to the "ancient combined strategy" hypothesis, which posits that the last common ancestor of grasses may have possessed components of both strategies, with different lineages subsequently losing parts of one or the other during diversification. frontiersin.org This evolutionary flexibility underscores the immense selective pressure that iron availability has exerted on plant evolution.

Q & A

Q. What is the role of 3-hydroxymugineic acid in plant iron acquisition, and how can its biosynthetic pathways be experimentally validated?

Methodological Answer : this compound (3-HMA) is a mugineic acid (MA) derivative critical for iron chelation in graminaceous plants under iron-deficient conditions. To validate its biosynthesis:

- Gene Cloning : Isolate and express candidate genes (e.g., DMA synthase) from barley or rice roots using RT-PCR and heterologous expression systems .

- Metabolite Profiling : Quantify 3-HMA secretion via HPLC coupled with UV/fluorescence detection under controlled iron-deprivation hydroponic systems .

- Functional Knockdown : Use RNAi or CRISPR-Cas9 to silence biosynthetic genes and measure subsequent reductions in 3-HMA levels and iron uptake efficiency .

Q. How do researchers standardize experimental conditions to study this compound secretion dynamics?

Methodological Answer : Standardization involves:

- Growth Conditions : Use hydroponic cultures with defined iron concentrations (e.g., 0–10 µM Fe-EDTA) and controlled pH (5.5–6.5) to mimic natural soil variability .

- Time-Course Sampling : Collect root exudates at intervals (e.g., 0, 24, 48 hours post iron deprivation) to track 3-HMA accumulation .

- Calibration Curves : Prepare synthetic 3-HMA standards for HPLC quantification to ensure linear detection ranges and minimize matrix interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across plant species be resolved?

Methodological Answer : Contradictions often arise from interspecies variation in MA secretion (e.g., barley vs. rice). To address this:

- Comparative Genomics : Analyze sequence divergence in DMA synthase orthologs to identify functional domains affecting substrate specificity .

- Cross-Species Complementation : Express barley DMA synthase in rice mutants and measure 3-HMA rescue of iron-deficiency symptoms .

- Meta-Analysis : Systematically compare published datasets using Paule-Mandel estimators or restricted maximum likelihood (REML) to quantify between-study variance and adjust for confounding variables (e.g., soil microbiota) .

Q. What experimental designs mitigate challenges in quantifying this compound in complex soil matrices?

Methodological Answer : Soil complexity requires:

- Solid-Phase Extraction (SPE) : Preprocess soil leachates using C18 cartridges to remove humic acids before HPLC analysis .

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated 3-HMA internal standards to correct for recovery losses and matrix effects .

- Microbial Interference Controls : Sterilize soil samples (autoclaving) or use axenic plant cultures to differentiate plant-derived 3-HMA from microbial metabolites .

Q. How should researchers address reproducibility issues in studies linking this compound to stress tolerance?

Methodological Answer : Enhance reproducibility by:

- Open Data Practices : Share raw HPLC chromatograms, growth condition metadata, and genetic constructs via repositories like Zenodo .

- Multi-Lab Validation : Conduct collaborative trials across institutions using standardized protocols (e.g., OECD guidelines for hydroponic assays) .

- Error Propagation Analysis : Quantify uncertainties in 3-HMA measurements using Monte Carlo simulations to assess confidence intervals in dose-response models .

Methodological Best Practices

Q. What systematic review strategies are optimal for synthesizing literature on this compound?

Methodological Answer :

- Database Selection : Prioritize PubMed, Web of Science, and Scopus over Google Scholar due to superior Boolean search precision and reproducibility .

- Search Strings : Use terms like (“this compound” OR “mugineic acid derivatives”) AND (“iron deficiency” OR “graminaceous plants”) with controlled vocabulary (e.g., MeSH terms) .

- Risk of Bias Assessment : Apply Cochrane Collaboration tools to evaluate study design rigor (e.g., randomization, blinding in hydroponic experiments) .

Q. How should researchers design grants or theses to investigate this compound’s ecological roles?

Methodological Answer :

- Hypothesis Framework : Structure proposals around gaps, e.g., “Does rhizosphere pH modulate 3-HMA stability in calcareous soils?” .

- Interdisciplinary Integration : Combine transcriptomics (RNA-seq of root tissues) with soil chemistry assays to link gene expression to 3-HMA efficacy .

- Ethical Compliance : Detail chemical safety protocols (e.g., SDS for 3-HMA handling) and institutional review for genetically modified plant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.